An In-depth Technical Guide to the Physicochemical Properties of t-Butylferrocene
An In-depth Technical Guide to the Physicochemical Properties of t-Butylferrocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butylferrocene (t-BuFc), an organometallic compound with increasing significance in catalysis, materials science, and as an electrochemical standard.[1][2] This document consolidates available data on its physical and chemical characteristics, offers detailed experimental protocols for its synthesis and property determination, and presents visual diagrams to elucidate key processes and relationships. The information herein is intended to serve as a valuable resource for professionals engaged in research and development involving ferrocene (B1249389) derivatives.
Introduction
t-Butylferrocene is a derivative of ferrocene, a sandwich compound consisting of two cyclopentadienyl (B1206354) rings bound to a central iron atom.[1][3] The introduction of a bulky tert-butyl group to one of the cyclopentadienyl rings significantly influences its physical and chemical properties, such as solubility, redox potential, and reactivity.[1] These modified properties make t-butylferrocene a valuable tool in a variety of applications, from a precursor in the synthesis of advanced materials to a standard in electrochemical studies.[1][2] Understanding its fundamental physicochemical characteristics is therefore crucial for its effective application.
Physicochemical Properties
The physicochemical properties of t-butylferrocene are summarized in the tables below. Data has been compiled from various sources, and discrepancies have been noted where applicable.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈Fe | [3] |
| Molecular Weight | 242.14 g/mol | [3] |
| Appearance | Dark orange to dark amber liquid | [3] |
| Boiling Point | 96 °C at 1 mmHg | [4][5] |
| Density | 1.201 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.579 | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ether. | [6] |
| Stability | Stable under normal conditions, but may be air-sensitive.[6] |
Note on Boiling Point: Different sources report varying boiling points under different pressures. The value of 96 °C at 1 mmHg is the most frequently cited.
Spectroscopic Data (Representative)
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals for the unsubstituted cyclopentadienyl ring protons, the substituted cyclopentadienyl ring protons, and the tert-butyl protons. The tert-butyl protons will appear as a sharp singlet. |
| ¹³C NMR | Signals for the carbons of the unsubstituted and substituted cyclopentadienyl rings, and the quaternary and methyl carbons of the tert-butyl group. The carbon attached to the tert-butyl group will be significantly downfield shifted.[7] |
| Infrared (IR) | Characteristic peaks for C-H stretching of the cyclopentadienyl rings and the tert-butyl group, C=C stretching of the rings, and Fe-ring vibrations. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight. Fragmentation may involve the loss of the tert-butyl group or cyclopentadienyl rings. |
Electrochemical Properties
| Property | Value | Conditions | Source(s) |
| Half-Wave Potential (E₁/₂) vs. SCE | Est. +0.30 to +0.35 V | In acetonitrile (B52724) | [8] |
The electron-donating nature of the tert-butyl group lowers the oxidation potential of the iron center compared to unsubstituted ferrocene.
Experimental Protocols
This section provides detailed methodologies for the synthesis of t-butylferrocene and the determination of its key physicochemical properties.
Synthesis of t-Butylferrocene via Friedel-Crafts Alkylation
This protocol describes the synthesis of t-butylferrocene from ferrocene and tert-butanol (B103910) using sulfuric acid as a catalyst. This method is an adaptation of the well-established Friedel-Crafts alkylation of aromatic compounds.
Materials:
-
Ferrocene
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Alumina (for column chromatography)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, chromatography column.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ferrocene in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add tert-butanol to the stirred solution.
-
Carefully add concentrated sulfuric acid dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.[9][10]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on alumina, eluting with hexane.[5][11] Unreacted ferrocene will elute first, followed by the t-butylferrocene product.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid samples.
Materials:
-
t-Butylferrocene sample
-
Thiele tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Mineral oil
-
Bunsen burner or heating mantle
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Place a small amount of the t-butylferrocene liquid into a small test tube.
-
Place a capillary tube, sealed end up, into the test tube.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Immerse the assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
Materials:
-
t-Butylferrocene sample
-
Test tubes
-
Various solvents (e.g., water, ethanol, hexane, dichloromethane)
-
Vortex mixer
Procedure:
-
To a series of test tubes, add approximately 0.1 mL of t-butylferrocene.
-
To each test tube, add 1 mL of a different solvent.
-
Vortex each tube for 30 seconds.
-
Observe and record whether the t-butylferrocene is soluble (forms a homogeneous solution), partially soluble, or insoluble (forms a separate layer or remains undissolved).
Cyclic Voltammetry
This protocol outlines the setup for determining the electrochemical properties of t-butylferrocene.
Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
t-Butylferrocene sample
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a solution of t-butylferrocene (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.[3][12]
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl or Ag/Ag+), and counter electrode (e.g., platinum wire).
-
Blanket the solution with the inert gas throughout the experiment.
-
Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox event for the ferrocene/ferrocenium couple.
-
Record the resulting voltammogram and determine the half-wave potential (E₁/₂).
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of t-butylferrocene.
Factors Influencing Physicochemical Properties
References
- 1. organomation.com [organomation.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. utep.edu [utep.edu]
- 4. echemi.com [echemi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
